molecular formula C8H5F3N2O B13150595 3-(Trifluoromethyl)benzo[d]isoxazol-6-amine

3-(Trifluoromethyl)benzo[d]isoxazol-6-amine

Cat. No.: B13150595
M. Wt: 202.13 g/mol
InChI Key: UPDHTDDLZXQPHS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzo[d]isoxazol-6-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-unsaturated carbonyl compounds with trifluoromethylsulfonyl chloride (CF3SO2Cl) and tert-butyl nitrite (tBuONO) to form the isoxazole ring . This reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzo[d]isoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-(Trifluoromethyl)benzo[d]isoxazol-6-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzo[d]isoxazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)benzo[d]isoxazol-6-amine is unique due to its specific substitution pattern and trifluoromethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-benzoxazol-6-amine

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)7-5-2-1-4(12)3-6(5)14-13-7/h1-3H,12H2

InChI Key

UPDHTDDLZXQPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)ON=C2C(F)(F)F

Origin of Product

United States

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